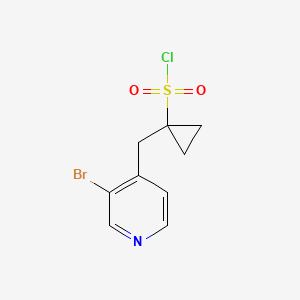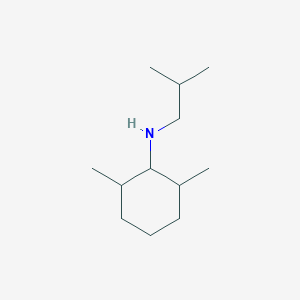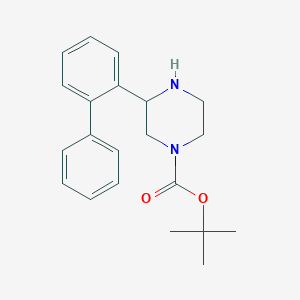
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a bromopyridine moiety attached to a cyclopropane ring, which is further connected to a sulfonyl chloride group
Preparation Methods
The synthesis of 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.
Sulfonylation: Introduction of the sulfonyl chloride group to the cyclopropane ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl chloride group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonyl chloride groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride include:
1-(3-Bromopyridin-4-yl)cyclopropane-1-carbonitrile: Features a carbonitrile group instead of a sulfonyl chloride group.
1-(3-Bromopyridin-4-yl)methylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Properties
Molecular Formula |
C9H9BrClNO2S |
|---|---|
Molecular Weight |
310.60 g/mol |
IUPAC Name |
1-[(3-bromopyridin-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-8-6-12-4-1-7(8)5-9(2-3-9)15(11,13)14/h1,4,6H,2-3,5H2 |
InChI Key |
OUMGHWSWNLDLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=NC=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)
![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)



